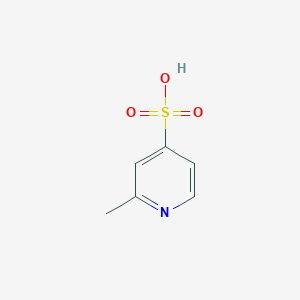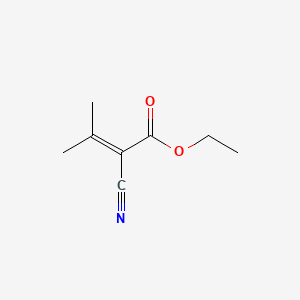
2-methylpyridine-4-sulfonic Acid
Übersicht
Beschreibung
2-Methylpyridine-4-sulfonic Acid is a chemical compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol. It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-methylpyridines can be achieved via α-methylation using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . Another method involves the diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides .Molecular Structure Analysis
The InChI code for 4-methyl-3-pyridinesulfonic acid, a similar compound, is 1S/C6H7NO3S/c1-5-2-3-7-4-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . A sensitivity analysis of a previously developed global kinetic model of the N-oxidation of 2-methylpyridine has been performed .Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation Studies
Tosylated 4-aminopyridine, a compound related to 2-methylpyridine-4-sulfonic acid, has been studied for its complexation with nickel (II) and iron (II) ions. The research found that sulfonamide derivatives act as neutral ligands towards these metals, potentially increasing the biological and catalytic potential of the ligand in the pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
Ligand Synthesis for Novel Coordinative Structures
The reactions of related compounds with metals like Cu II and Zn II in water have led to the formation of one-dimensional infinite coordination polymers and two-dimensional hydrogen-bonded supramolecules. These findings underscore the versatility of sulfonates as ligands for synthesizing novel coordinative and hydrogen-bonded structures (Lobana et al., 2004).
Catalysis and Organic Synthesis
Research on the KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water demonstrated efficient production of 2-sulfonylation products, highlighting the potential of these processes in organic synthesis (Zhang et al., 2018).
Material Science and Membrane Technology
Sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes for dye treatment applications. These membranes showed improved water flux by enhancing surface hydrophilicity without compromising dye rejection, illustrating the utility of sulfonated compounds in environmental applications (Liu et al., 2012).
Catalytic Applications in Organic Reactions
Poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate has been used as an efficient catalyst for the preparation of 1-amidoalkyl-2-naphthols and substituted quinolines under solvent-free conditions, demonstrating the role of solid acid catalysts in facilitating organic reactions (Kiasat, Mouradzadegun, & Saghanezhad, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methylpyridine-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-4-6(2-3-7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKNSNOLDXDAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376511 | |
| Record name | 2-methylpyridine-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpyridine-4-sulfonic Acid | |
CAS RN |
408533-46-0 | |
| Record name | 2-methylpyridine-4-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1585805.png)
![2-Methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B1585806.png)
![[1,3]Dithiolo[4,5-d][1,3]dithiol-5-one](/img/structure/B1585809.png)










